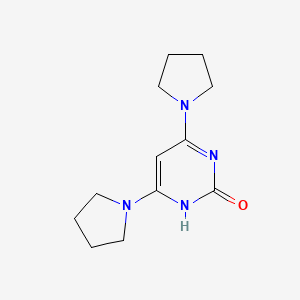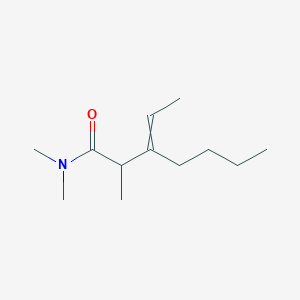
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with pyrrolidine groups at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one typically involves the nucleophilic substitution of a pyrimidine precursor. One common method is the reaction of 2-chloro-4,6-dichloropyrimidine with pyrrolidine under basic conditions. The reaction proceeds as follows:
Starting Materials: 2-chloro-4,6-dichloropyrimidine and pyrrolidine.
Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
Procedure: Pyrrolidine is added to a solution of 2-chloro-4,6-dichloropyrimidine in the solvent. The mixture is heated and stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, particularly at the 2-position.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the pyrrolidine substituents.
Substitution: The pyrrolidine groups can be substituted with other amines or functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the 2-position can yield various substituted pyrimidines, while oxidation can produce hydroxylated or carbonylated derivatives.
Applications De Recherche Scientifique
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyrimidine derivatives.
Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with target proteins, while the pyrrolidine groups enhance binding affinity and specificity. The compound may inhibit or modulate the activity of its targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(pyrrolidin-1-yl)pyrimidine: Similar structure but with an additional pyrrolidine group at the 2-position.
4,6-Di(morpholin-4-yl)pyrimidin-2(1H)-one: Similar structure but with morpholine substituents instead of pyrrolidine.
4,6-Di(piperidin-1-yl)pyrimidin-2(1H)-one: Similar structure but with piperidine substituents instead of pyrrolidine.
Uniqueness
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of pyrrolidine groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
908140-94-3 |
|---|---|
Formule moléculaire |
C12H18N4O |
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
4,6-dipyrrolidin-1-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H18N4O/c17-12-13-10(15-5-1-2-6-15)9-11(14-12)16-7-3-4-8-16/h9H,1-8H2,(H,13,14,17) |
Clé InChI |
XXVMRKGTHCALIM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC(=NC(=O)N2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid](/img/structure/B14188902.png)


![Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14188915.png)
![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)

![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)

![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)



